1,3-Dimethyl-2'-deoxypseudouridine

描述

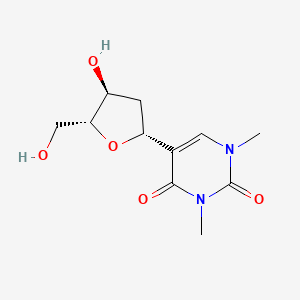

1,3-Dimethyl-2'-deoxypseudouridine (CAS 65358-16-9) is a synthetic nucleoside derivative of pseudouridine, a naturally occurring RNA modification. Pseudouridine (CAS 1445-07-4) is distinguished from uridine by its C-glycosidic bond (C5–C1' linkage) instead of the standard N-glycosidic bond . The target compound introduces two structural modifications:

- Methylation: Methyl groups at the N1 and N3 positions of the pseudouridine base.

- Deoxyribose sugar: Replacement of the hydroxyl group at the 2'-position of the ribose with hydrogen, rendering it a deoxyribose moiety .

These modifications confer unique physicochemical and biochemical properties, making it a candidate for therapeutic and biotechnological applications, such as mRNA vaccine optimization or DNA-based therapeutics.

属性

CAS 编号 |

65358-16-9 |

|---|---|

分子式 |

C11H16N2O5 |

分子量 |

256.25 g/mol |

IUPAC 名称 |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-12-4-6(10(16)13(2)11(12)17)8-3-7(15)9(5-14)18-8/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 |

InChI 键 |

VUFZJLBBVTWRKA-DJLDLDEBSA-N |

SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

手性 SMILES |

CN1C=C(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |

规范 SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 1,3-Dimethyl-2'-deoxypseudouridine and its analogs:

| Compound Name | CAS No. | Substituents | Sugar Type | Key Applications/Research Areas |

|---|---|---|---|---|

| This compound | 65358-16-9 | N1-Me, N3-Me | Deoxyribose | DNA therapeutics, enhanced stability |

| Pseudouridine | 1445-07-4 | None | Ribose | mRNA vaccines, RNA stability |

| 1-Methylpseudouridine | 13860-38-3 | N1-Me | Ribose | mRNA immunogenicity reduction |

| 1,3-Dimethylpseudouridine | 64272-68-0 | N1-Me, N3-Me | Ribose | RNA therapeutics, translational efficiency |

| 2'-Deoxypseudouridine | N/A* | None | Deoxyribose | DNA-based studies, synthetic biology |

| Deoxyuridine | 951-78-0 | None (uracil base) | Deoxyribose | DNA synthesis, antiviral research |

*Note: 2'-Deoxypseudouridine synthesis is referenced in Pd-catalyzed cross-coupling methods but lacks a CAS in provided evidence .

Key Observations:

Methylation Effects :

- The addition of methyl groups at N1 and N3 (as in this compound) enhances hydrophobicity compared to unmethylated pseudouridine. This may improve membrane permeability and resistance to enzymatic degradation .

- 1-Methylpseudouridine (N1-Me) is widely used in mRNA vaccines (e.g., COVID-19 vaccines) to reduce immune recognition while maintaining translational fidelity . The dual methylation in 1,3-Dimethyl derivatives could further modulate immune interactions.

This property is critical for DNA-based therapies or CRISPR-Cas9 guide RNA/DNA chimeras . Deoxyuridine (a natural DNA nucleoside) lacks the pseudouridine base structure, limiting its utility in applications requiring enhanced base-pairing flexibility or stability .

Biochemical and Pharmacological Comparisons

Stability and Immunogenicity:

- This compound: The deoxyribose and dual methylation likely reduce Toll-like receptor (TLR) recognition compared to pseudouridine, which exhibits moderate immunogenicity. This aligns with trends observed in 1-Methylpseudouridine, which minimizes interferon responses in mRNA vaccines .

- 1,3-Dimethylpseudouridine : Ribose sugar retains RNA polymerase compatibility, but methylation may interfere with ribosomal binding, necessitating further optimization for translational efficiency .

Enzymatic Interactions:

- Pseudouridine is incorporated into RNA by pseudouridine synthases, whereas synthetic derivatives like this compound require artificial enzymatic or chemical methods for integration .

- Deoxyribose in the target compound may hinder recognition by RNA-modifying enzymes, redirecting its activity toward DNA repair or replication pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。